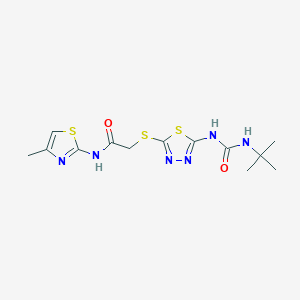

2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Description

The compound 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide features a 1,3,4-thiadiazole core substituted with a tert-butyl urea group at position 4. A thioether bridge connects this core to an acetamide moiety, which is further linked to a 4-methylthiazole ring.

Properties

IUPAC Name |

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O2S3/c1-7-5-22-10(14-7)15-8(20)6-23-12-19-18-11(24-12)16-9(21)17-13(2,3)4/h5H,6H2,1-4H3,(H,14,15,20)(H2,16,17,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXRXXAHCNLSQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule characterized by a thiadiazole ring, a thioether linkage, and a urea functional group. Its structural components suggest potential biological activities, particularly in the domains of antimicrobial and anticancer properties. This article reviews the biological activities associated with this compound, supported by relevant research findings and case studies.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 401.5 g/mol. The presence of the tert-butyl group enhances its hydrophobicity, which may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit a broad spectrum of antimicrobial activity. The specific structure of our compound suggests it may possess similar properties:

- Mechanism of Action : The thiadiazole and thiazole rings can interact with microbial enzymes or receptors, potentially inhibiting their activity. This interaction is crucial for the antimicrobial efficacy observed in related compounds .

- Case Studies : A review highlighted that derivatives of 1,3,4-thiadiazole have shown significant activity against various bacterial strains and fungi. For example, certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria .

| Compound | Activity Type | Target Organisms |

|---|---|---|

| 2-Amino-1,3,4-thiadiazole | Antimicrobial | Various bacteria and fungi |

| 1,3,4-Thiadiazole derivatives | Antituberculosis | Mycobacterium tuberculosis |

Anticancer Activity

The potential anticancer properties of this compound are supported by studies on similar thiadiazole derivatives:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through interaction with specific molecular targets, leading to programmed cell death. This has been observed in studies where related compounds showed increased apoptotic cell populations compared to controls .

- Research Findings : Compounds with similar structural motifs have demonstrated cytotoxic effects across various cancer cell lines. For instance, certain thiadiazole derivatives exhibited GI50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range against multiple cancer types .

| Cancer Cell Line | GI50 (µM) |

|---|---|

| EKVX (Lung Cancer) | 1.7 |

| RPMI-8226 (Leukemia) | 21.5 |

| OVCAR-4 (Ovarian Cancer) | 25.9 |

The synthesis of This compound typically involves several steps:

- Formation of the thiadiazole ring.

- Introduction of the ureido group.

- Finalization with the acetamide moiety.

These steps often require specific catalysts and controlled conditions to optimize yield and purity.

Scientific Research Applications

Structural Characteristics

The compound features:

- Thiadiazole and Thiazole Rings : These heterocyclic structures are known for their biological activity.

- Urea Functional Group : Enhances interaction with biological targets.

- Tert-butyl Group : Contributes to hydrophobicity and steric bulk, influencing pharmacokinetics.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of thiadiazole and thiazole rings suggests that this compound may possess:

- Antibacterial Properties : Potential efficacy against a range of bacterial pathogens.

- Antifungal Properties : Indications of effectiveness against fungal infections have been noted in preliminary studies.

Cancer Treatment

The compound's structural characteristics position it as a candidate for cancer therapeutics. The mechanism of action may involve:

- Inhibition of Enzymatic Pathways : Targeting specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : Interfering with pathways related to tumor growth and metastasis.

Agricultural Applications

Given its potential antimicrobial properties, this compound may also find applications in agriculture as:

- Fungicides : Effective against plant pathogens, contributing to crop protection.

- Bactericides : Useful in controlling bacterial diseases in crops, enhancing yield and quality.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and biological activities based on the evidence:

Key Observations:

Structural Flexibility :

- The target compound shares the 1,3,4-thiadiazole core with most analogs but uniquely combines a 4-methylthiazole acetamide group and a tert-butyl ureido substituent. This contrasts with benzothiazole (4g) or chlorophenyl (5d, 3) moieties in other compounds.

- The thioether-acetamide bridge is a common feature, but the terminal group (e.g., 4-methylthiazole vs. benzothiazole) significantly alters electronic and steric properties .

Biological Activity Trends :

- Ureido substituents (e.g., phenylureido in 4g) correlate with antiproliferative activity , likely due to enhanced hydrogen bonding with cellular targets .

- Chlorinated or nitro groups (e.g., 5d, 3) improve antimicrobial or kinase (Akt) inhibitory effects, possibly by increasing electrophilicity or membrane penetration .

- The tert-butyl group in the target compound may enhance metabolic stability and lipophilicity compared to smaller alkyl or aryl substituents .

Physical Properties: Melting points for thiadiazole derivatives range widely (135–270°C), influenced by substituent rigidity and intermolecular interactions. For example, triazinoquinazoline-linked compounds (4.8) exhibit higher melting points (~260°C) due to planar, aromatic systems .

Research Findings and Implications

Antiproliferative Potential:

- Compounds like 4g–4j () with benzothiazole-ureido-thiadiazole structures show IC₅₀ values in the µM range against glioma cells. The target compound’s 4-methylthiazole group may offer similar efficacy with improved solubility .

Antimicrobial Activity:

- Thiadiazine-thione derivatives () exhibit broad-spectrum antimicrobial activity. The tert-butyl ureido group in the target compound could mimic these effects by disrupting bacterial membrane integrity .

Enzyme Inhibition:

- Compound 3 () inhibits Akt kinase via π-π interactions and hydrogen bonding. The tert-butyl ureido group in the target compound may enhance binding to hydrophobic kinase pockets .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide?

Methodological Answer:

- Step 1 : Start with alkylation of 5-amino-1,3,4-thiadiazole derivatives using chloroacetamide in the presence of KI as a catalyst (yield: 84%) .

- Step 2 : Introduce the tert-butyl ureido group via nucleophilic substitution under anhydrous conditions (e.g., DMF, 80°C).

- Step 3 : Optimize reaction time and stoichiometry (e.g., 1:1.2 molar ratio of thiadiazole to alkylating agent) to minimize side products.

- Challenge : Steric hindrance from the tert-butyl group may reduce reactivity; use polar aprotic solvents (e.g., DMSO) to enhance solubility .

Basic: How can NMR and mass spectrometry be employed to confirm the structural integrity of this compound?

Methodological Answer:

- ¹H NMR : Look for characteristic peaks:

- δ 7.34 ppm (s, 2H, -NH2 from thiadiazole) .

- δ 4.82 ppm (s, 2H, CH2 from acetamide) .

- MS (EI) : Confirm molecular ion peak at m/z 191 (M+1) for core fragments .

- Advanced Validation : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from the thiazole and thiadiazole rings .

Advanced: How can structural modifications to the thiadiazole or thiazole moieties enhance biological activity?

Methodological Answer:

- Thiadiazole Modifications :

- Thiazole Modifications :

- Validation : Compare IC50 values in enzyme inhibition assays (e.g., antimicrobial or kinase assays) .

Advanced: How should researchers resolve contradictions in reported biological activities (e.g., antibacterial vs. antiviral)?

Methodological Answer:

- Hypothesis Testing :

- Mechanistic Studies : Use molecular docking to identify binding pockets (e.g., compound 9c binds to bacterial gyrase but not viral proteases) .

Advanced: What methodologies address poor solubility of this compound in aqueous buffers?

Methodological Answer:

- Prodrug Design : Introduce phosphate or glycosyl groups at the acetamide nitrogen to enhance hydrophilicity .

- Formulation : Use cyclodextrin inclusion complexes or lipid nanoparticles (e.g., 0.1% Tween-80 in PBS) .

- Validation : Measure solubility via HPLC and compare partition coefficients (logP) before/after modification .

Basic: What analytical techniques are critical for assessing purity during synthesis?

Methodological Answer:

- HPLC : Use a C18 column (acetonitrile/water gradient) to detect impurities ≤0.5% .

- Elemental Analysis : Confirm calculated vs. observed C, H, N, S content (e.g., C: 25.25% calculated vs. 25.12% observed) .

- TLC Monitoring : Track reaction progress using silica gel plates (ethyl acetate/hexane, 3:7) .

Advanced: How can computational modeling guide the design of derivatives with improved target binding?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., compound 9c binds to α-glucosidase via hydrogen bonds with Tyr-313 and Asp-307) .

- MD Simulations : Run 100 ns trajectories to assess binding stability (RMSD < 2.0 Å) .

- QSAR : Correlate substituent electronegativity with inhibitory activity (e.g., para-fluoro increases potency by 1.5-fold) .

Advanced: How do steric and electronic effects influence structure-activity relationships (SAR) in this compound class?

Methodological Answer:

- Steric Effects : Bulky tert-butyl groups reduce membrane permeability but improve target selectivity (e.g., 10-fold selectivity for bacterial vs. human kinases) .

- Electronic Effects : Electron-deficient thiadiazole rings (e.g., with NO2) enhance electrophilic attack on cysteine residues in enzymes .

- Validation : Synthesize analogs with varying substituents and compare kinetics (e.g., kcat/Km ratios in enzyme assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.